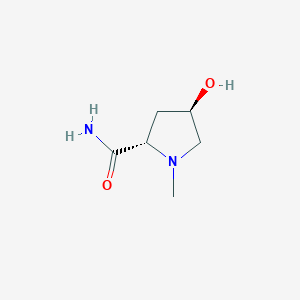
(2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamide, also known as hydroxyproline, is a non-proteinogenic amino acid that is commonly found in collagen. It plays a crucial role in stabilizing the collagen triple helix structure, which gives strength and elasticity to connective tissues such as skin, bone, and cartilage. Hydroxyproline has also been found to have various scientific research applications, including in the field of tissue engineering and drug discovery.
Wirkmechanismus
Hydroxyproline acts as a structural component of collagen, which is the most abundant protein in the human body. Collagen provides strength and elasticity to connective tissues, and (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamidene plays a crucial role in stabilizing the collagen triple helix structure. Hydroxyproline is also involved in the cross-linking of collagen fibers, which further enhances the strength and stability of connective tissues.
Biochemische Und Physiologische Effekte
Hydroxyproline is a non-proteinogenic amino acid that is not directly involved in protein synthesis. However, it plays a crucial role in the synthesis and structure of collagen, which is essential for the proper function of connective tissues. Hydroxyproline has also been found to have potential antioxidant and anti-inflammatory effects, although further research is needed to fully understand these effects.
Vorteile Und Einschränkungen Für Laborexperimente
Hydroxyproline is a commonly used biomaterial in tissue engineering and drug discovery experiments. Its ability to promote cell adhesion and proliferation makes it a valuable tool for studying cell behavior and tissue regeneration. However, (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamidene is relatively expensive and may not be suitable for large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for research on (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamidene. One area of interest is the development of collagen-targeting drugs for the treatment of various diseases, including cancer and fibrosis. Another area of interest is the use of (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamidene as a biomaterial for tissue engineering, particularly in the development of artificial skin and cartilage. Additionally, further research is needed to fully understand the antioxidant and anti-inflammatory effects of (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamidene, and its potential use in the treatment of oxidative stress-related diseases.
Synthesemethoden
Hydroxyproline can be synthesized through the hydroxylation of proline, which is a proteinogenic amino acid. This reaction is catalyzed by the enzyme prolyl hydroxylase, which requires oxygen and vitamin C as cofactors. The resulting (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamidene can be further modified and incorporated into collagen.
Wissenschaftliche Forschungsanwendungen
Hydroxyproline has been extensively studied for its role in collagen synthesis and structure. It has also been found to have potential applications in tissue engineering, where it can be used as a biomaterial to promote cell adhesion and proliferation. Additionally, (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamidene has been investigated for its potential use in drug discovery, particularly in the development of collagen-targeting drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
114358-08-6 |
|---|---|
Produktname |
(2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamide |
Molekularformel |
C6H12N2O2 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
(2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C6H12N2O2/c1-8-3-4(9)2-5(8)6(7)10/h4-5,9H,2-3H2,1H3,(H2,7,10)/t4-,5+/m1/s1 |
InChI-Schlüssel |
GZHZTHKUUHODEO-UHNVWZDZSA-N |
Isomerische SMILES |
CN1C[C@@H](C[C@H]1C(=O)N)O |
SMILES |
CN1CC(CC1C(=O)N)O |
Kanonische SMILES |
CN1CC(CC1C(=O)N)O |
Synonyme |
2-Pyrrolidinecarboxamide,4-hydroxy-1-methyl-,(2S-trans)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



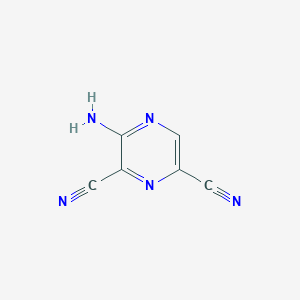

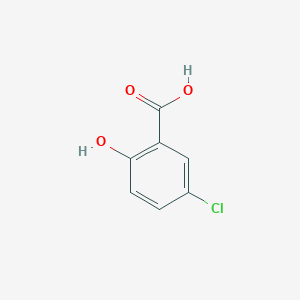
![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B44636.png)
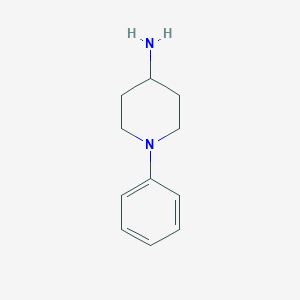
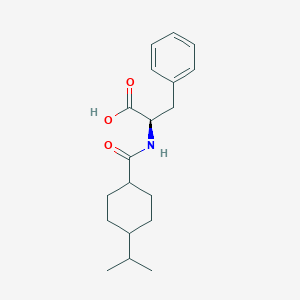
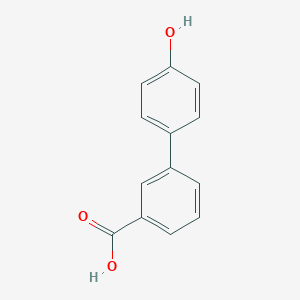
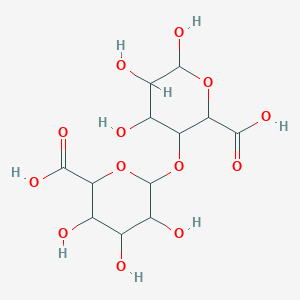
![Spiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B44644.png)
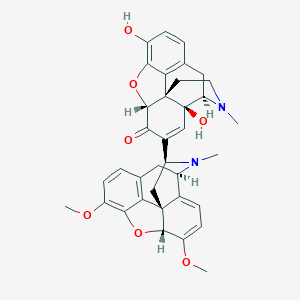
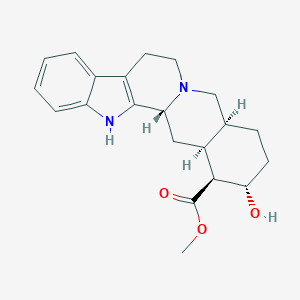
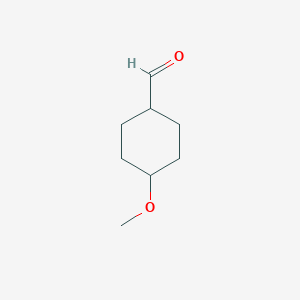
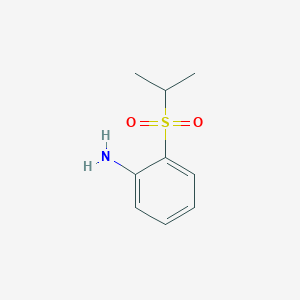
![Spiro[indoline-3,4'-piperidine]](/img/structure/B44651.png)